Lanthanum chloride citrate

Description

Overview of Lanthanide Coordination Chemistry Principles

The coordination chemistry of lanthanides, a series of elements with atomic numbers 57 to 71, is largely dictated by the properties of the trivalent lanthanide ions (Ln³⁺). numberanalytics.com A dominant feature of these elements is the progressive filling of their 4f orbitals, which are effectively shielded by the outer 5s and 5p electrons. numberanalytics.com This shielding results in the f-orbitals having a limited role in bonding, leading to interactions that are primarily electrostatic or ionic in nature. frontiersin.org

A key characteristic of lanthanide ions is their preference for the +3 oxidation state, which is the most stable state for all lanthanides. numberanalytics.com They are classified as hard Lewis acids, meaning they preferentially bind to hard Lewis bases, particularly those with oxygen and nitrogen donor atoms. novapublishers.comnih.govresearchgate.net This oxophilicity, or affinity for oxygen, is a significant factor in their coordination behavior. frontiersin.org

Lanthanide(III) ions are distinguished by their large ionic radii, which decrease progressively across the series in a phenomenon known as the "lanthanide contraction." nih.gov This large size allows for high and variable coordination numbers, typically ranging from 6 to 12, with 8 and 9 being the most common. novapublishers.comresearchgate.netcore.ac.uk The flexible coordination geometry of lanthanide complexes is another defining feature, as the ionic nature of the bonding does not impose rigid directional requirements. novapublishers.com This adaptability in coordination number and geometry allows lanthanides to form a diverse array of complex structures. acs.org

Significance of Multifunctional Ligands in Rare Earth Complexation

Multifunctional ligands, which possess multiple donor atoms, are of paramount importance in the coordination chemistry of rare earth elements. nih.gov These ligands are particularly well-suited to satisfy the high coordination numbers and spherical coordination preferences of the large lanthanide ions. nih.govippi.ac.ir By binding to the metal ion at multiple points, a single multifunctional ligand can form a chelate structure, which generally imparts greater stability to the resulting complex compared to coordination with several individual monodentate ligands.

Citric acid is an excellent example of a multifunctional ligand, possessing three carboxylate groups and a hydroxyl group. researchgate.netuky.edu These groups contain oxygen donor atoms that have a strong affinity for the hard lanthanide cations. researchgate.net The ability of the citrate (B86180) ligand to deprotonate to varying degrees allows it to act as a bridging ligand, connecting multiple metal centers and leading to the formation of polymeric or polynuclear complexes. uky.edu This versatility in coordination modes is crucial for building complex architectures. The use of such ligands can lead to the formation of stable complexes with specific stoichiometries. researchgate.net The complexation of rare earth ions with polypodal carboxylic ligands has been shown to result in highly stable complexes in aqueous solutions. researchgate.net

Historical Context of Lanthanum(III) Complex Research

The investigation of lanthanide complexes has a history that has evolved significantly over time. Initial studies in the early 20th century laid the groundwork, but substantial progress occurred in the latter half of the century with the advent of advanced synthetic and characterization techniques. numberanalytics.com Early research often focused on simple salts and their hydrates. nist.govacademie-sciences.fr For instance, the structures of hydrated lanthanum chlorides and bromides were among the systems studied, revealing details about the coordination of water molecules and halide ions to the lanthanum center. academie-sciences.fr

The development of coordination chemistry led to the exploration of complexes with a wide variety of organic ligands. nih.gov Research on hydrazone complexes of lanthanide(III) nitrates, for example, demonstrated the ability of these ligands to form stable, high-coordination number complexes. core.ac.uk The study of lanthanide citrates has also been a subject of interest, with research focusing on their synthesis, structure, and thermal properties. researchgate.netjournalssystem.com In recent years, there has been a surge of interest in designing new lanthanum(III) complexes due to their potential applications in various fields, including medicine and materials science. novapublishers.comnih.gov This has driven research into more complex systems, including those with mixed ligands. nih.gov

Rationale and Scope for Investigating Lanthanum(III) Citrate-Chloride Systems

The investigation of lanthanum(III) citrate-chloride systems is driven by the desire to understand the competitive coordination between different types of ligands in the same system. Lanthanum(III) can form complexes with both chloride and citrate ions. ontosight.aicdnsciencepub.com Chloride is a simple monodentate ligand, while citrate is a multifunctional chelating ligand. researchgate.netcdnsciencepub.com Studying the ternary system provides insight into how these two different ligands interact and arrange themselves within the coordination sphere of the lanthanum ion.

The chemical formula for lanthanum citrate chloride is generally represented as La(C₆H₅O₇)·xCl·yH₂O, where the values of x and y can vary. ontosight.ai The synthesis of lanthanum citrate often involves the use of lanthanum chloride as a starting material, which is then reacted with citric acid. nih.govresearchgate.netresearchgate.net This makes the potential for chloride incorporation into the final complex a relevant area of study.

Understanding the structure and speciation of these complexes is crucial. For example, studies on aqueous lanthanum(III) chloride solutions have identified the formation of various chloro-aqua complexes such as [LaCl(H₂O)₈]²⁺ and [LaCl₂(H₂O)₆]⁺. cdnsciencepub.com Similarly, lanthanum forms well-defined citrate complexes, including the trihydrate [La(C₆H₅O₇)(H₂O)₂]·H₂O, where the lanthanum ion is nine-coordinate. researchgate.net Investigating the mixed-ligand system allows for the characterization of new chemical entities and a deeper understanding of the factors that govern ligand exchange and complex stability in solution and in the solid state.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

64092-06-4 |

|---|---|

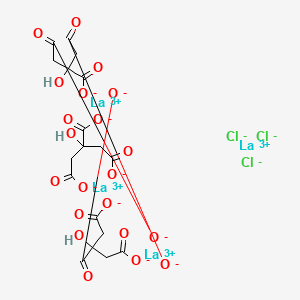

Molecular Formula |

C18H15Cl3La4O21 |

Molecular Weight |

1229.3 g/mol |

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylate;lanthanum(3+);trichloride |

InChI |

InChI=1S/3C6H8O7.3ClH.4La/c3*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;;/h3*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*1H;;;;/q;;;;;;4*+3/p-12 |

InChI Key |

ZAPKCNPKRNKIFQ-UHFFFAOYSA-B |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Cl-].[Cl-].[Cl-].[La+3].[La+3].[La+3].[La+3] |

Origin of Product |

United States |

Synthetic Methodologies for Lanthanum Iii Citrate Chloride Complexes

Solution-Phase Synthesis Approaches

Solution-phase synthesis is a widely employed method for the preparation of lanthanum citrate (B86180) complexes due to its simplicity and scalability. This approach typically involves the reaction of a lanthanum salt with citric acid in an aqueous medium, followed by precipitation or crystallization of the product.

Precursor Selection and Stoichiometry

The choice of precursors is a fundamental aspect of the synthesis process. Lanthanum(III) chloride (LaCl₃) and citric acid (C₆H₈O₇) are commonly utilized as the primary reactants for the synthesis of lanthanum citrate complexes. researchgate.netresearchgate.net The stoichiometry of these precursors plays a critical role in determining the composition and structure of the resulting complex.

Optimization of Reaction Parameters

The successful synthesis of lanthanum chloride citrate complexes via solution-phase methods is highly dependent on the precise control of several reaction parameters. These include pH, temperature, reaction time, and the molar ratios of the reactants. researchgate.netunipd.it

pH: The pH of the reaction medium significantly influences the speciation of citric acid and the formation of lanthanum-citrate complexes. Studies have indicated that the optimal pH range for the synthesis of lanthanum citrate is typically between 4 and 5. researchgate.netresearchgate.net Within this acidic range, the formation of the desired complex is favored, while side reactions are minimized. The pH can be adjusted using solutions of acids or bases, such as sodium hydroxide (B78521). journalssystem.com

Temperature: The reaction temperature affects the kinetics of the complexation reaction and the solubility of the resulting product. A common synthesis temperature reported in the literature is 50°C. researchgate.netresearchgate.net This moderate temperature facilitates the reaction without promoting the decomposition of the reactants or the product.

Reaction Time: The duration of the reaction is another important factor to consider for achieving a high yield and purity of the final product. The optimal reaction time can vary depending on the other reaction parameters.

Molar Ratios: As mentioned previously, the molar ratio of citric acid to lanthanum chloride is a crucial parameter. Research has indicated that a molar ratio of 1.2:1 (citric acid:LaCl₃) is optimal for the synthesis of lanthanum citrate. researchgate.netresearchgate.net

The following table summarizes the optimized reaction parameters for the solution-phase synthesis of lanthanum citrate.

| Parameter | Optimal Value |

| pH | 4 - 5 |

| Temperature | 50°C |

| Molar Ratio (Citric Acid:LaCl₃) | 1.2:1 |

Precipitation and Crystallization Control Techniques

Controlling the precipitation and crystallization processes is essential for obtaining lanthanum citrate complexes with desired particle size, morphology, and crystallinity. journalssystem.com These processes are influenced by factors such as supersaturation, temperature, and the presence of additives. Techniques such as controlled addition of precipitants, aging of the solution, and the use of seeding can be employed to manipulate the nucleation and growth of crystals. The term precipitation is often applied to irreversible reactions that begin at high supersaturation, leading to rapid nucleation and growth. cresp.org

Hydrothermal Synthesis Routes for Lanthanide Citrate Species

Hydrothermal synthesis is a versatile method for preparing crystalline materials from aqueous solutions under elevated temperature and pressure. This technique has been successfully applied to the synthesis of various lanthanide citrate complexes. journalssystem.com The process typically involves heating a mixture of the lanthanide precursor and citric acid in a sealed vessel, such as a Teflon-lined autoclave. journalssystem.com

Under hydrothermal conditions, the solubility of reactants and intermediates can be significantly altered, leading to the formation of unique crystalline phases that may not be accessible through conventional solution-phase methods. The temperature and reaction time are critical parameters in hydrothermal synthesis. For instance, lanthanide citrates have been synthesized at temperatures above 100°C with reaction times extending over several days. journalssystem.com This method offers excellent control over the size and morphology of the resulting crystals.

Advanced Synthetic Techniques and Their Applicability

In addition to traditional methods, advanced synthetic techniques are being explored for the preparation of lanthanide citrate complexes with enhanced properties.

Sonochemical Synthesis Strategies

Sonochemical synthesis utilizes the energy of ultrasound to induce chemical reactions. The process of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized hot spots with extremely high temperatures and pressures, leading to unique chemical transformations. mdpi.com

This technique has been employed in the synthesis of various nanomaterials. For the preparation of lanthanide citrate complexes, sonication can be used to enhance the reaction rates and influence the particle size and morphology of the product. For example, a mixture of lanthanide hydroxide and citric acid can be sonicated for a short period before being subjected to hydrothermal treatment. journalssystem.com This pre-treatment can lead to more uniform and smaller crystallite sizes. journalssystem.com

Molten Salt Methodologies in Lanthanide Oxide Precursor Formation

The molten salt synthesis (MSS) method is a versatile technique for producing a wide range of complex metal oxide nanoparticles, including precursors for lanthanum compounds. nih.gov This method utilizes a molten salt as a reaction medium, which acts as a solvent to facilitate higher reaction rates by improving the contact and mobility of the reactants. nih.gov Advantages of MSS include its simplicity, reliability, scalability, and environmentally friendly nature. nih.gov

The process typically involves mixing precursors of the desired metal oxides with a salt or a mixture of salts, such as alkali metal nitrates or halides. nih.govrsc.org This mixture is then heated to a temperature above the melting point of the salt, initiating the reaction in the molten flux. The choice of salt is crucial as it can influence the morphology and properties of the final product. nih.gov For instance, molten alkali metal nitrates or nitrites have been successfully used to synthesize lanthanum-based perovskites. researchgate.net Similarly, molten NaCl–KCl eutectic mixtures have been employed for the synthesis of LaCoO3 crystals at temperatures as low as 700 °C. rsc.org

A key mechanism in molten salt synthesis is the "dissolution-precipitation" process, where the reactants dissolve in the molten salt and then precipitate as the desired product. researchgate.net This allows for the formation of highly uniform, non-agglomerated, and crystalline nanoparticles. nih.gov By carefully controlling synthesis parameters such as pH, temperature, duration, and post-annealing treatments, it is possible to tailor the particle size and other material features. nih.gov For example, lanthanum cerate (La2Ce2O7) powders have been synthesized using various molten salt media, with a NaCl–KCl–NaF mixture showing a significant accelerating effect on the formation of the product. researchgate.net

The table below summarizes reaction conditions for the molten salt synthesis of various lanthanum-containing compounds.

| Compound | Precursors | Molten Salt Medium | Temperature (°C) | Duration (h) | Resultant Particle Size |

| La2Hf2O7 | Lanthanum nitrate hexahydrate, Hafnium dichloride oxide octahydrate | Potassium nitrate (KNO3), Sodium nitrate (NaNO3) | Not specified | Not specified | Nanoparticles |

| LaMO3 (M=Mn, Fe) | Lanthanum precursors, 3d transition metal salts | Sodium nitrite (NaNO2) | 450 | 2 | Nanopowders |

| La2Ce2O7 | Lanthanum oxide (La2O3), Cerium oxide (CeO2) | NaCl–KCl–NaF | 1100 | 3 | 2–5 μm |

| LaCoO3 | Not specified | NaCl–KCl | 700 | Not specified | Crystals |

Sol-Gel and Citrate-Nitrate Gel Routes for Related Lanthanum Compounds

The sol-gel method is a widely used chemical solution deposition technique for synthesizing a variety of materials, including lanthanum compounds. This process involves the evolution of a network of inorganic polymers through the formation of a colloidal suspension (sol) and its subsequent gelation into a solid network (gel). chimicatechnoacta.ruchimicatechnoacta.ru The citrate-nitrate gel route is a specific variation of the sol-gel method that utilizes metal nitrates as precursors and citric acid as a chelating and gelling agent. chimicatechnoacta.ruchimicatechnoacta.rucuny.edu

In a typical citrate-nitrate process, lanthanum nitrate is dissolved in an aqueous solution containing citric acid. cuny.eduresearchgate.net Citric acid forms stable complexes with the lanthanum ions, which helps to maintain a homogeneous distribution of the metal cations in the solution. cuny.edu Upon heating, the solution undergoes evaporation and polymerization, leading to the formation of a viscous gel. mdpi.com Further heating of this gel at higher temperatures initiates a combustion process, where the organic components are burned off, yielding the final oxide product. chimicatechnoacta.ruchimicatechnoacta.ru This combustion can be self-sustaining and often results in fine, porous, and high-purity powders. chimicatechnoacta.ru

The properties of the final product are highly dependent on several synthesis parameters. For instance, the molar ratio of citric acid to metal precursors can influence the particle size, pore structure, and microstress levels of the synthesized material. chimicatechnoacta.ruchimicatechnoacta.ru Studies on the synthesis of lanthanum aluminate (LaAlO3) have shown that an increase in citric acid concentration leads to a reduction in the size of coherent scattering regions and promotes the enlargement of pores within the aggregates. chimicatechnoacta.ruchimicatechnoacta.ru The pH of the initial solution also plays a critical role; materials synthesized at a lower pH (e.g., pH 1) tend to have larger average particle sizes compared to those synthesized at a neutral pH. chimicatechnoacta.ruchimicatechnoacta.ru The calcination temperature is another crucial factor that determines the crystallinity and phase purity of the final product. chimicatechnoacta.ruchimicatechnoacta.ru For example, thermal analysis has shown that LaAlO3 crystallizes at around 840 °C from a nitrate-citrate complex. chimicatechnoacta.ru

The table below presents the effects of varying synthesis parameters on the properties of lanthanum aluminate (LaAlO3) synthesized via the nitrate-citrate sol-gel method. chimicatechnoacta.ruchimicatechnoacta.ru

| Metal:Citric Acid Ratio | pH | Post-Annealing Temp (°C) | Avg. Particle Size (nm) | Specific Surface Area (m²/g) |

| 1:0.25 | 7 | 900 | 50-60 | >15 |

| 1:0.37 | 7 | 900 | 50-60 | >15 |

| 1:0.48 | 7 | 900 | 50-60 | >15 |

| Not specified | 1 | Not specified | ~75 | Not specified |

Structural Elucidation and Coordination Geometry of Lanthanum Iii Citrate Chloride Complexes

Solid-State Structure Determination

Crystallographic studies of lanthanum-citrate compounds reveal intricate and varied solid-state architectures. These structures are defined by the high coordination numbers typical for lanthanide ions and the multidentate nature of the citrate (B86180) ligand, which can bridge multiple metal centers to form extended networks.

The La³⁺ ion, characteristic of early lanthanides, exhibits high coordination numbers in its complexes. In the context of citrate complexes, lanthanum is frequently observed to be nine-fold or ten-fold coordinated. researchgate.netevitachem.com A well-characterized example is lanthanum citrate trihydrate, [La(C₆H₅O₇)(H₂O)₂]·H₂O, where the La³⁺ ion is nine-fold coordinated by oxygen atoms. researchgate.net Seven of these coordination bonds are provided by the citrate ligand, and two are from directly bound water molecules. researchgate.net The resulting LaO₉ coordination polyhedron adopts a mono-capped square antiprism geometry. researchgate.net The coordination number can be influenced by the surrounding ligands and solvent molecules; in some solution environments, coordination numbers as high as 12, forming an icosahedral geometry, have been noted. evitachem.com

| Compound/Complex | La³⁺ Coordination Number | Coordination Geometry | Coordinating Species |

|---|---|---|---|

| [La(C₆H₅O₇)(H₂O)₂]·H₂O | 9 | Mono-capped square antiprism | 7 (Citrate), 2 (H₂O) |

| Lanthanum Citrate (General) | 10 | Bicapped square antiprism | Citrate, H₂O |

The citrate ligand (C₆H₅O₇³⁻) is exceptionally versatile due to its three carboxylate groups and one hydroxyl group, all of which can participate in coordination. In lanthanum-citrate structures, the carboxylate groups have been shown to coordinate to the La³⁺ ion in monodentate, bidentate, and bridging fashions. researchgate.net The hydroxyl group, often deprotonated to an alkoxide, also typically coordinates to the metal center. researchgate.net This multifunctional coordination is key to the formation of stable, extended structures. For instance, each citrate molecule can bind to three separate La³⁺ ions, while each La³⁺ ion can, in turn, bind to three different citrate molecules, leading to a 1:1 molar ratio in the resulting complex network. researchgate.net

While a definitive crystal structure for a ternary "lanthanum chloride citrate" complex is not extensively detailed in the literature, the role of chloride ions can be inferred from studies of other lanthanide(III) chloride hydrates and complexes. In these systems, chloride ions can play a dual role. They can be directly coordinated to the metal center as inner-sphere ligands or exist as free counter-ions in the crystal lattice, balancing the charge of the cationic complex. lsu.edu

For early lanthanides like lanthanum, chloride ions have been shown to act as bridging ligands, forming dimeric units such as [(H₂O)₇La(μ-Cl)₂La(H₂O)₇]⁴⁺. lsu.edu In this structure, two chloride ions bridge two lanthanum centers. Alternatively, in monomeric complexes common for heavier lanthanides, chlorides are coordinated in a terminal fashion, such as in [RECl₂(H₂O)₆]⁺ units. lsu.edu The remaining chloride ions act as outer-sphere counter-ions, stabilizing the crystal lattice through electrostatic interactions and hydrogen bonding with coordinated water molecules. lsu.edumdpi.com Therefore, in a this compound system, chloride ions likely serve as charge-balancing counter-ions or potentially as bridging ligands between lanthanum-citrate units. lsu.edu

The ability of the citrate ligand to bridge metal centers readily leads to the formation of both dimeric and polymeric structures. The basic structural unit in some systems is a binuclear entity, where two LaO₉ polyhedra share a common edge. researchgate.net These dimeric units can then be connected by citrate molecules to form one-dimensional polymeric chains. researchgate.net In other documented structures, the α-hydroxy and α-carboxy groups of a citrate ligand chelate to one lanthanide ion, while one of the β-carboxylate groups coordinates to an adjacent lanthanide ion, directly forming a dimeric structure. The high coordination number of lanthanide ions often necessitates such bridging by citrate ligands to achieve saturation, which can result in the formation of insoluble coordination polymers.

Solution-State Speciation and Structural Dynamics

In aqueous solution, the interactions between lanthanum(III) ions and citrate are highly dynamic and strongly dependent on environmental conditions, most notably pH. evitachem.com Unlike the ordered arrangements in the solid state, species in solution exist in a complex equilibrium that can involve monomers, dimers, and other polynuclear complexes. researchgate.netresearchgate.net

The speciation of lanthanum citrate is profoundly influenced by pH. evitachem.com At acidic pH values (e.g., below pH 3), the dominant species are typically simple aquated La³⁺ ions and protonated forms of the citrate ligand. evitachem.com As the pH increases towards neutral, deprotonation of the citrate's carboxylic acid and hydroxyl groups facilitates more extensive complexation, leading to the formation of polynuclear species. researchgate.net For instance, near-neutral pH can promote the formation of species like [La₂(Cit)₂]²⁻, which are stabilized by carboxylate bridging. evitachem.com Studies on the synthesis of lanthanum citrate from lanthanum chloride and citric acid have identified an optimal pH range of 4 to 5 for the formation of the crystalline product, indicating a specific speciation equilibrium in this range. researchgate.netresearchgate.net The dynamic nature of these equilibria is crucial for applications such as the separation of lanthanides, where pH adjustments can selectively favor the formation of specific mononuclear or polynuclear structures. researchgate.net While techniques like NMR spectroscopy are invaluable for studying the solution structures and dynamics of lanthanide complexes, detailed kinetic data for the lanthanum-citrate system remain an area of ongoing investigation. acs.orgnih.gov

Identification of Aqueous Lanthanum(III)-Chloride-Citrate Species

In aqueous solutions, the speciation of lanthanum(III) in the presence of chloride and citrate ions is a complex interplay of ligand exchange and equilibrium processes. The fundamental starting species is the hydrated lanthanum ion, La³⁺, which exists as a nonahydrated cation, [La(H₂O)₉]³⁺, in the presence of non-complexing anions researchgate.netscholaris.ca.

When chloride ions are introduced, they can replace water molecules in the primary coordination sphere of the lanthanum ion. Through computational studies and polarized Raman spectroscopy, specific lanthanum(III)-chloride species have been identified in aqueous solutions. These include the monochloro complex, [LaCl(H₂O)₈]²⁺, and the dichloro complex, [LaCl₂(H₂O)₆]⁺ researchgate.netscholaris.ca. Density functional theory (DFT) computations have also predicted the potential formation of a neutral species, LaCl₃(H₂O)₄⁰, although its detection by Raman spectroscopy has not been confirmed researchgate.netscholaris.ca. The formation of these complexes involves the stepwise displacement of water molecules from the hydrated lanthanum cation scholaris.ca.

The interaction with citrate, a multidentate carboxylate ligand, leads to the formation of various lanthanum-citrate complexes. The synthesis of lanthanum citrate from lanthanum chloride and citric acid indicates a direct interaction between these species in solution prior to precipitation researchgate.net. A polymeric lanthanum citrate with the formula [La(Hcit)(H₂O)]n has been prepared under hydrothermal conditions, demonstrating the strong chelating ability of the citrate ligand researchgate.net.

While a solid compound with the chemical formula C₁₈H₁₅Cl₃La₄O₂₁ and the name "Lanthanum citrate chloride" is registered, detailed characterization of specific mixed-ligand aqueous species combining lanthanum(III), chloride, and citrate is not extensively documented in available research nih.gov. The formation of such ternary complexes would involve the simultaneous coordination of citrate, chloride, and remaining water molecules to the La³⁺ center, resulting in species such as [La(Cit)(Cl)(H₂O)ₓ]ⁿ.

pH-Dependent Speciation and Stability

The distribution and stability of lanthanum(III) citrate-chloride species in aqueous solution are highly dependent on pH. The pH influences the protonation state of the citric acid ligand and the propensity of the hydrated lanthanum ion to undergo hydrolysis.

At lower pH values (e.g., 2.2-2.5), lanthanum can react with citric acid to form structures like the polymeric [La(Hcit)(H₂O)]n, where citrate is likely present in its monoprotonated (Hcit³⁻) form researchgate.net. The optimal pH for the synthesis of lanthanum citrate crystals from lanthanum chloride and citric acid has been reported to be in the range of 4 to 5 researchgate.net. In the pH range of 3 to 7, the hydrated La³⁺ cation can also form a hydroxide (B78521) complex, [LaOH]²⁺, although the equilibrium strongly favors the hydrated [La(H₂O)₉]³⁺ ion researchgate.netscholaris.ca.

The stability of the binary lanthanum-chloride complexes has been quantified through the determination of their formation constants. These constants show a minor increase with temperature researchgate.netscholaris.ca. At higher acid concentrations, the formation of lanthanide-citrate complexes can lead to polymerization and the formation of insoluble species researchgate.net. For analogous lanthanide systems, it has been observed that at higher pH, polynuclear structures are formed, which can inhibit separation processes, whereas mononuclear structures formed at lower pH (e.g., 4.5) are more favorable for separation researchgate.net.

The stability constants for the formation of aqueous lanthanum(III) chloride complexes provide insight into the strength of the La-Cl interaction.

| Reaction | Log K (Formation Constant) | Ionic Strength (mol·dm⁻³) | Reference |

| La³⁺ + Cl⁻ ⇌ [LaCl]²⁺ | 1.4 ± 0.1 | 0 | researchgate.net |

| La³⁺ + Cl⁻ ⇌ [LaCl]²⁺ | 1 ± 0.2 | 2 | researchgate.net |

| La³⁺ + 2Cl⁻ ⇌ [LaCl₂]⁺ | 0.2 ± 0.1 | 2 | researchgate.net |

This table presents data for the binary Lanthanum-Chloride system. Stability constants for the ternary Lanthanum-Chloride-Citrate system are not detailed in the cited sources.

Conformational Flexibility and Ligand Rearrangements

The coordination geometry of lanthanum(III) complexes is characterized by high coordination numbers and structural flexibility. The La³⁺ ion typically exhibits a nine-coordinate geometry, such as a tricapped trigonal prismatic or a mono-capped square antiprism arrangement researchgate.netwikipedia.org. This high coordination number is satisfied by the surrounding ligands, which in a mixed system include citrate, chloride, and water molecules.

The citrate ligand demonstrates significant conformational flexibility due to its ability to coordinate with the metal center in various modes. The carboxylate groups of the citrate molecule can act in a monodentate, bidentate, or bridging fashion researchgate.net. Furthermore, the deprotonated hydroxyl group (alkoxide) can also participate in coordination to the La³⁺ ion researchgate.net. This versatility allows the citrate ligand to bridge multiple lanthanum centers, leading to the formation of binuclear entities and polymeric chains researchgate.netresearchgate.net.

The formation of lanthanum-chloride complexes from the hydrated [La(H₂O)₉]³⁺ ion is a process of ligand rearrangement, where chloride ions displace water molecules from the first coordination shell scholaris.ca. As the number of chloride ligands increases, the number of coordinated water molecules decreases, altering the geometry and composition of the complex researchgate.netscholaris.ca.

In a ternary lanthanum-chloride-citrate system, the coordination sphere of the lanthanum ion is a dynamic environment. The competition between the simple anionic chloride ligand, the bulky and flexible multidentate citrate chelate, and water molecules would lead to a variety of possible structures and isomers. The ability of the citrate ligand to adopt multiple coordination modes, combined with the substitution of water by chloride, allows for significant conformational flexibility and ligand rearrangements in the solution phase researchgate.netnih.gov.

Spectroscopic Characterization of Lanthanum Iii Citrate Chloride Complexes

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the coordination environment of the lanthanum ion by observing the vibrational modes of the citrate (B86180) and chloride ligands.

FTIR spectroscopy is particularly sensitive to changes in the vibrational frequencies of functional groups within the citrate ligand upon coordination to the La(III) ion. The citrate ion possesses carboxylate (-COO⁻) and hydroxyl (-OH) groups, both of which can participate in binding to the metal center.

The coordination of the carboxylate groups of the citrate ligand to the lanthanum ion is evidenced by a characteristic shift in their asymmetric and symmetric stretching vibrations. In free citric acid, the C=O stretching vibration of the carboxylic acid groups appears at higher wavenumbers. Upon deprotonation and coordination to La(III), these bands are replaced by strong asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching bands. A significant shift of these bands to lower frequencies compared to free citric acid indicates the coordination of the carboxyl groups to the lanthanum cation. journalssystem.com For instance, a strong band observed around 1580 cm⁻¹ in lanthanum citrate complexes is attributed to the asymmetric stretching vibration of the coordinated carboxylate groups, confirming a high degree of ionicity in the metal-ligand bond. researchgate.net

Furthermore, shifts in the vibrational bands associated with the hydroxyl group of the citrate ligand also provide evidence of its involvement in coordination. journalssystem.com The interaction of the hydroxyl group with the lanthanum ion leads to a change in its stretching and bending frequencies, which can be observed in the FTIR spectrum.

Table 1: Characteristic FTIR Bands for Lanthanum Citrate Complexes

| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| ν(OH) of water | ~3450 | O-H stretching of lattice or coordinated water |

| ν(OH) of citrate | ~3492 | O-H stretching of the hydroxyl group |

| νₐₛ(C=O) | 1658 - 1698 | Asymmetric C=O stretching of carboxylate groups |

| νₛ(C=O) | 1605 | Symmetric C=O stretching of carboxylate groups |

Note: The exact positions of the bands can vary depending on the specific coordination environment and hydration state of the complex. journalssystem.com

Raman spectroscopy complements FTIR by providing information on the skeletal vibrations of the complex and the direct metal-ligand bonds. For lanthanum(III) citrate-chloride complexes, Raman spectroscopy is particularly useful for identifying the La-Cl vibrational modes, which are often weak or inaccessible in FTIR.

In aqueous solutions of lanthanum chloride, distinct Raman bands corresponding to different La(III)-chloro species have been identified. For example, the species LaCl(H₂O)₈²⁺ and LaCl₂(H₂O)₆⁺ exhibit characteristic La-Cl vibrational bands at approximately 234 cm⁻¹ and 221 cm⁻¹, respectively. The presence of these bands in the Raman spectrum of a lanthanum(III) citrate-chloride solution would provide direct evidence for the coordination of chloride ions to the lanthanum center.

The coordination of the citrate ligand can also be monitored using Raman spectroscopy. Characteristic peaks for lanthanide-citrate complexes have been observed, with notable bands around 1065 cm⁻¹, 1315 cm⁻¹, and 1485 cm⁻¹. These bands are assigned to vibrational modes involving the citrate backbone and its coordinated carboxylate groups, such as γ(CH₂) + ν(C-O...Ln), νₛᵧₘ(COO⁻) + γ(CH₂), and νₐₛᵧₘ(COO⁻) + γ(CH₂), respectively. arxiv.org The relative intensities of these peaks can provide information about the specific coordination mode of the citrate ligand.

Table 2: Characteristic Raman Bands for Lanthanum Chloride and Lanthanum Citrate Species

| Species | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| LaCl(H₂O)₈²⁺ | ~234 | La-Cl stretching |

| LaCl₂(H₂O)₆⁺ | ~221 | La-Cl stretching |

| La-citrate complex | ~1065 | γ(CH₂) + ν(C-O...La) |

| La-citrate complex | ~1315 | νₛᵧₘ(COO⁻) + γ(CH₂) |

Note: The positions of the citrate bands are based on surface-enhanced Raman scattering (SERS) studies. arxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for investigating the structure and dynamics of molecules in both solution and the solid state. For diamagnetic La(III) complexes, NMR provides sharp signals that can be used to probe the coordination of the citrate ligand.

In solution, ¹³C NMR spectroscopy can be used to monitor the chemical environment of each carbon atom in the citrate ligand. Upon complexation with La(III), the chemical shifts of the citrate carbons are expected to change relative to the free ligand. The magnitude and direction of these shifts provide information about which functional groups are involved in coordination.

Specifically, the carbons of the carboxylate groups and the carbon bearing the hydroxyl group are particularly sensitive to coordination. A downfield shift (to higher ppm values) of these carbon signals upon addition of La(III) is indicative of their direct involvement in binding to the metal ion. By analyzing the ¹³C NMR spectra at different metal-to-ligand ratios, it is possible to gain insights into the stoichiometry and speciation of the complexes present in solution.

In solid lanthanum-containing citrate complexes, the ¹³C NMR signals for the carboxyl groups are typically found in the range of 176-179 ppm. The signal for the carbon atom attached to the hydroxyl group (C-OH) appears around 74 ppm. researchgate.net The positions of these signals, as well as those of the methylene (B1212753) (-CH₂-) carbons, can be compared to those of known citrate-containing compounds to deduce the coordination mode of the citrate ligand. For instance, the involvement of both carboxylate and hydroxyl groups in coordination can be inferred from the chemical shifts of the corresponding carbon atoms.

Table 3: Typical Solid-State ¹³C NMR Chemical Shifts for Lanthanum Citrate Complexes

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| Carboxyl (COO⁻) | 176 - 179 |

| C-OH | ~74 |

Note: Chemical shifts are referenced to TMS and can be influenced by the specific crystalline environment. researchgate.net

Other Spectroscopic Methods

Electron Paramagnetic Resonance (EPR) Spectroscopy (if applicable to lanthanum)

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique that detects species with unpaired electrons. It is highly sensitive to the electronic structure and the local environment of paramagnetic centers, such as transition metal ions or organic radicals.

The applicability of EPR to a specific ion depends on its electronic configuration. The Lanthanum(III) ion has an electronic configuration of [Xe]5d⁰6s⁰, which is isoelectronic with Xenon. All of its electrons are paired, resulting in a total electronic spin (S) of zero and a ground state term symbol of ¹S₀. Consequently, the La(III) ion is diamagnetic and does not have the unpaired electrons required for an EPR signal.

Therefore, EPR spectroscopy is not a suitable technique for the direct characterization of the La(III) center in lanthanum chloride citrate complexes. It is considered "EPR silent."

However, similar to its role in luminescence studies, La(III) is often used as a diamagnetic substitute in EPR studies of other lanthanide complexes. For instance, to study the EPR spectrum of a Gd(III)-citrate complex, one might prepare a sample where the majority of the complex is the analogous La(III)-citrate, with a small amount of Gd(III) doped in. This allows for the magnetic dilution of the paramagnetic Gd(III) centers, preventing spin-spin interactions that would broaden the EPR signal and obscure important spectral features like hyperfine coupling.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

For this compound, XPS is a powerful tool for confirming its elemental composition and probing the chemical environment of the constituent atoms (La, C, O, Cl). When analyzing lanthanum compounds, the La 3d core level is the primary region of interest.

Key features of the XPS analysis of lanthanum complexes include:

Multiplet Splitting: The La 3d spectrum is characterized by two main spin-orbit components, La 3d₅/₂ and La 3d₃/₂. Each of these components is further split into a doublet due to a final-state effect known as multiplet splitting or "shake-up" satellites. This results in the appearance of four distinct peaks even for a single chemical state of lanthanum, such as in La(OH)₃.

Chemical Shifts: The binding energy of the La 3d peaks is sensitive to the ion's chemical environment. The formation of bonds with citrate and chloride ligands will cause a shift in the binding energies compared to simpler compounds like lanthanum oxide (La₂O₃) or lanthanum hydroxide (B78521) (La(OH)₃). For example, the higher ionicity of the La-O bond in La(OH)₃ compared to La₂O₃ results in a lower satellite intensity for the hydroxide.

Elemental Quantification: By measuring the areas of the core-level peaks for La 3d, O 1s, C 1s, and Cl 2p and applying appropriate sensitivity factors, the surface stoichiometry of the complex can be determined. This can confirm the relative ratios of citrate and chloride ligands coordinated to the lanthanum center.

Other Core Levels: While La 3d is the primary region, other core levels like La 4d and La 4p can also provide complementary information to help assign the chemical state of the lanthanum.

Table 2: Representative Binding Energies for Lanthanum and Related Elements from XPS Binding energies can vary based on the specific chemical environment and instrument calibration. The values below are illustrative and based on data for related compounds.

| Element | Core Level | Compound Example | Approximate Binding Energy (eV) | Reference |

| Lanthanum (La) | 3d₅/₂ (Main Peak) | La₂O₃ | 834.9 | |

| Lanthanum (La) | 3d₅/₂ (Satellite) | La₂O₃ | ~838-839 | |

| Lanthanum (La) | 4d₅/₂ | La₂O₃ | 102.2 | |

| Oxygen (O) | 1s | La₂O₃ (Lattice) | ~529.0 | |

| Oxygen (O) | 1s | Hydroxide/Carbonate | ~531.0 - 532.0 | |

| Carbon (C) | 1s | C-C, C-H | ~284.8 | |

| Carbon (C) | 1s | Carboxylate (O-C=O) | ~288.0 - 289.0 | N/A |

| Chlorine (Cl) | 2p₃/₂ | Metal Chloride | ~198.0 - 199.0 | N/A |

Based on the current scientific literature available, a detailed thermodynamic and kinetic analysis specifically for the mixed-ligand complex "this compound" is not sufficiently documented to fulfill the requested article structure. The available research primarily focuses on the speciation and thermodynamic properties of aqueous lanthanum(III) chloride complexes or lanthanum citrate complexes separately, rather than the ternary citrate-chloride system.

Studies using techniques like Raman spectroscopy have identified and characterized aqueous lanthanum chloride species such as La(H₂O)₉³⁺, LaCl(H₂O)₈²⁺, and LaCl₂(H₂O)₆⁺. researchgate.net Research has been conducted to determine the formation constants and stability of these aquo-chloro complexes at various temperatures and ionic strengths. researchgate.netscholaris.ca Similarly, thermodynamic data exists for lanthanum citrate complexes. However, the specific formation constants (β values), thermodynamic parameters (ΔH, ΔG, ΔS), and reaction kinetics for the formation of a distinct "this compound" complex from the interaction of lanthanum(III) ions with both chloride and citrate ligands simultaneously are not present in the available search results.

Therefore, it is not possible to provide a scientifically accurate and detailed article that strictly adheres to the requested outline on the "Thermodynamic and Kinetic Studies of Lanthanum(III) Citrate-Chloride Complex Formation." Constructing such an article would require speculative data that is not supported by the current body of research.

Mechanistic Investigations of Chemical Interactions Involving Lanthanum Iii Citrate Chloride Complexes

Catalytic Mechanisms

The catalytic activity of lanthanum complexes is a cornerstone of their application in chemical synthesis. This activity stems from the electronic properties of the trivalent lanthanum ion, which can engage in multiple forms of catalytic activation.

Lewis Acidic Properties and Substrate Activation

The primary catalytic mechanism for lanthanum(III) citrate-chloride complexes is rooted in their Lewis acidic character. The lanthanum(III) ion is a hard Lewis acid, meaning it readily accepts electron pairs from electron-rich atoms (Lewis bases) stanfordmaterials.comfsu.edu. In the context of a citrate-chloride complex, the La³⁺ center maintains this electrophilic nature.

This Lewis acidity is pivotal for substrate activation in organic reactions. The lanthanum ion can coordinate with electron-rich functional groups, such as carbonyls (C=O) or amines. By accepting a lone pair of electrons from the oxygen or nitrogen atom of the substrate, the lanthanum complex polarizes the bond, making the substrate more susceptible to nucleophilic attack. This activation lowers the energy barrier for the reaction, thereby increasing the reaction rate stanfordmaterials.com. The coordination chemistry of lanthanum(III) is flexible, typically accommodating coordination numbers from 6 to 9, which allows it to form stable complexes with a variety of substrates and facilitate their transformation stanfordmaterials.com.

Catalytic Role in Organic Transformations (e.g., C-C and C-O bond formation)

Leveraging its Lewis acidic nature, lanthanum chloride serves as an effective catalyst for a variety of organic transformations that are fundamental to synthetic chemistry. It is particularly adept at promoting the formation of carbon-carbon (C-C) and carbon-oxygen (C-O) bonds stanfordmaterials.com.

Examples of reactions catalyzed by lanthanum chloride include:

Friedel-Crafts Alkylation and Acylation: The complex activates the acylating or alkylating agent, facilitating electrophilic aromatic substitution.

Aldol Condensation: It activates a carbonyl compound, promoting the formation of an enolate which then attacks another carbonyl molecule, forming a new C-C bond stanfordmaterials.com.

Diels-Alder Reactions: The complex can coordinate to the dienophile, lowering its LUMO energy and accelerating the cycloaddition reaction stanfordmaterials.com.

Synthesis of Heterocycles: Its ability to activate substrates is valuable in constructing complex ring systems stanfordmaterials.com.

In these reactions, the lanthanum complex activates carbonyl compounds, facilitating the efficient and often selective synthesis of complex organic molecules stanfordmaterials.com.

Mechanisms in Polymer Modification and Vulcanization Processes

Lanthanum citrate (B86180) complexes play a significant role as additives in polymer processing, specifically in the vulcanization of rubber. Vulcanization is a chemical process that converts natural rubber and other polymers into more durable materials by forming cross-links between individual polymer chains assochem.inlusida.com.

In the context of styrene-butadiene rubber (SBR), lanthanum citrate has been shown to act as a supplementary curing agent. Research indicates that the addition of lanthanum citrate can shorten the vulcanization time and significantly improve the physical and mechanical properties of the vulcanized rubber researchgate.netresearchgate.net. For instance, one study found that adding 7.5% lanthanum citrate increased the mechanical properties of the rubber by nearly 50% compared to a mix without it researchgate.netresearchgate.net. The mechanism is believed to involve the lanthanum ions acting as a metal ion catalyzer during the sulfur vulcanization and crosslinking process, a role attributed to the unoccupied orbitals of the lanthanum ion researchgate.net.

| Property | Condition | Result |

|---|---|---|

| Vulcanization Time (t90) | 2.5% Lanthanum Citrate | Reduced by 31 seconds (to 943 s) |

| Physical/Mechanical Properties | 7.5% Lanthanum Citrate | Increased by nearly 50% |

| Anti-Sulfide Reduction | - | Observed during vulcanization process |

Interactions with Inorganic Species

Beyond its catalytic role in organic chemistry, the lanthanum(III) ion in citrate-chloride complexes exhibits strong and specific interactions with certain inorganic anions, most notably phosphate (B84403).

Phosphate Binding Mechanisms

Lanthanum(III) ions are highly effective phosphate binders, a property that is largely independent of the counter-ions (like chloride or citrate) in the original salt. When a lanthanum salt is ingested, it dissociates in the acidic environment of the upper gastrointestinal tract to release free La³⁺ ions nih.govpatsnap.com.

The mechanism of phosphate binding proceeds via the following key steps:

Dissociation: The lanthanum citrate-chloride complex releases La³⁺ ions in the stomach nih.govpatsnap.com.

High-Affinity Binding: The trivalent lanthanum cation (La³⁺) has a very high affinity for trivalent phosphate anions (PO₄³⁻) patsnap.com. This strong, primarily ionic interaction is due to lanthanum's nature as a hard "acceptor" with a strong preference for oxygen-containing anions like phosphate petwatersolutions.com.

Formation of Insoluble Precipitate: The La³⁺ ions bind with dietary phosphate to form highly insoluble and stable lanthanum phosphate (LaPO₄) complexes patsnap.com.

Excretion: Because these lanthanum phosphate complexes are insoluble across the physiological pH range of the gastrointestinal tract (pH 1-7), they are not absorbed into the bloodstream. Instead, they pass through the digestive system and are excreted in the feces nih.govpatsnap.com.

This process effectively sequesters dietary phosphate, preventing its absorption and thereby lowering serum phosphate levels patsnap.com. The efficacy of lanthanum as a phosphate binder is comparable to that of aluminum but with significantly lower bioavailability, making it a valuable agent in managing hyperphosphatemia nih.gov.

Prevention of Thermostable Compound Formation (e.g., Aluminates)

The formation of thermostable compounds, such as aluminates, can be impeded by the presence of lanthanum(III) citrate-chloride complexes. This preventative action is rooted in the strong affinity of the lanthanum ion for oxygen-donating ligands, a characteristic that is leveraged in various material science applications. The citrate ligand, with its multiple carboxylate and hydroxyl groups, acts as a powerful chelating agent, forming stable complexes with lanthanum ions.

In environments where the precursors to aluminate formation are present, the lanthanum citrate complex can intervene. The lanthanum ion, being highly electropositive, can preferentially bind with aluminate precursors or alumina (B75360) particles. The presence of the citrate ligand can further enhance this interaction through steric hindrance and by modifying the surface chemistry of the particles, thereby preventing their agglomeration and the subsequent formation of a rigid, thermostable aluminate network.

Table 1: Factors Influenced by Lanthanum Citrate in Preventing Aluminate Formation

| Factor | Influence of Lanthanum Citrate Complex |

|---|---|

| Particle Surface Chemistry | Adsorption of citrate on particle surfaces, altering surface charge and reactivity. |

| Steric Hindrance | The bulky citrate ligand physically obstructs the close approach of aluminate precursors. |

| Competitive Binding | Lanthanum ions compete with other cations for binding sites on aluminate precursors. |

| Ionic Environment | Chloride ions modify the ionic strength, affecting reaction kinetics. |

Biochemical and Biological Interaction Mechanisms (General Principles)

The interaction of lanthanum(III) citrate-chloride complexes with biological systems is multifaceted, primarily governed by the principles of coordination chemistry and the similarities between La³⁺ and Ca²⁺ ions. These interactions can lead to a range of biochemical and physiological effects.

The binding of lanthanum(III) citrate-chloride complexes to biomolecules is a dynamic process influenced by the coordination preferences of the lanthanum ion and the nature of the biological binding sites. Lanthanum(III) is a hard Lewis acid, showing a strong preference for hard Lewis bases, such as the oxygen atoms found in the carboxylate groups of amino acid side chains (e.g., aspartate and glutamate) and phosphate groups in nucleic acids and phospholipids.

The citrate and chloride ligands in the complex are in a constant state of exchange with other potential ligands in the biological milieu, including water molecules and functional groups on biomolecules. The stability of the initial lanthanum citrate complex is a critical factor; a more stable complex will have a lower tendency to release the lanthanum ion to bind with a biomolecule. The structure of lanthanum citrate complexes can be quite complex, with the citrate ligand often acting as a bridging ligand between multiple lanthanum centers, forming polymeric structures. nih.gov This structural arrangement can influence how the complex interacts with the surfaces of proteins and membranes.

The binding of a lanthanum complex to a biomolecule can induce conformational changes in the biomolecule, potentially altering its function. The large ionic radius of La³⁺ (1.03 Å for a coordination number of 6) compared to other biologically relevant divalent cations like Ca²⁺ (1.00 Å) and Mg²⁺ (0.72 Å) means that it can displace these native ions from their binding sites, but the resulting coordination geometry may be different, leading to altered biological activity.

Table 2: Comparison of Ionic Radii and Coordination Preferences

| Ion | Ionic Radius (Å, CN=6) | Preferred Ligands |

|---|---|---|

| La³⁺ | 1.03 | Oxygen (Carboxylates, Phosphates) |

| Ca²⁺ | 1.00 | Oxygen (Carboxylates, Phosphates) |

| Mg²⁺ | 0.72 | Oxygen, Nitrogen |

While direct studies on the effect of lanthanum chloride citrate on citrate synthase are not extensively documented, the principles of enzyme inhibition by metal ions provide a framework for understanding potential interactions. Citrate synthase is a key enzyme in the citric acid cycle, catalyzing the condensation of acetyl-CoA and oxaloacetate to form citrate. wikipedia.orgdetroitrandd.com Its activity is subject to regulation by various allosteric effectors. nih.gov

Lanthanum ions could potentially modulate citrate synthase activity through several mechanisms:

Competitive Inhibition: If the lanthanum citrate complex or the free lanthanum ion binds to the active site of the enzyme, it could compete with the substrates (acetyl-CoA or oxaloacetate), thereby inhibiting the catalytic reaction.

Non-competitive Inhibition: Lanthanum ions could bind to an allosteric site on the enzyme, inducing a conformational change that reduces its catalytic efficiency.

Interaction with Cofactors: If the enzyme requires a metal cofactor for its activity, lanthanum could displace the native cofactor, leading to a loss of function.

A well-established biological effect of lanthanum is its ability to block calcium channels. nih.govresearchgate.net This action stems from the similarities in the physicochemical properties of La³⁺ and Ca²⁺ ions, including their ionic radii and charge densities. As a result, La³⁺ can bind to the calcium-binding sites on the external face of voltage-gated and ligand-gated calcium channels without being transported across the membrane. nih.gov

The presence of citrate as a ligand can modulate this effect. The lanthanum citrate complex in solution exists in equilibrium with free lanthanum ions. The concentration of free La³⁺, which is the species that directly interacts with the calcium channels, will depend on the stability constant of the lanthanum citrate complex. A highly stable complex will result in a lower concentration of free La³⁺, potentially reducing the channel-blocking effect compared to an equimolar solution of lanthanum chloride alone.

However, the citrate complex itself might interact with the channel protein, possibly at or near the calcium binding site. The size and charge of the complex would be critical in determining the nature of this interaction. It is conceivable that the complex could still block the channel, or it might have a lower affinity than the free ion. The chloride ions would primarily act as counter-ions, maintaining charge neutrality.

Advanced Analytical Methodologies for Lanthanum Iii Citrate Chloride Complexes

Inductively Coupled Plasma (ICP) Techniques

Inductively coupled plasma (ICP) techniques are highly sensitive and powerful tools for elemental analysis, capable of detecting lanthanum at trace and ultra-trace levels. scielo.brresearchgate.net These methods utilize a high-temperature plasma source to excite or ionize atoms in the sample.

ICP-OES measures the wavelength and intensity of light emitted by atoms and ions as they return to a lower energy state after being excited in the argon plasma. scielo.br It is a robust and feasible technique for the quantitative determination of lanthanides. scielo.br

This method is frequently used for analyzing environmental samples and for determining the amount of unprecipitated lanthanum in solutions during gravimetric analysis. scielo.brfrontiersin.org While highly effective, ICP-OES can be subject to spectral interferences due to the complex emission spectra of lanthanides. scielo.br Careful selection of analytical wavelengths is crucial for accurate quantification. The use of an ultrasonic nebulizer, compared to a conventional pneumatic nebulizer, can improve detection limits, accuracy, and precision, allowing for determination at ng·g⁻¹ or ng·L⁻¹ levels. scielo.br

Typical ICP-OES Operating Conditions for Lanthanum Analysis

| Parameter | Setting |

|---|---|

| RF Power | 1300 - 1500 W |

| Plasma Gas Flow | 15 - 18 L/min |

| Auxiliary Gas Flow | 0.5 - 1.5 L/min |

| Nebulizer Gas Flow | 0.6 - 0.8 L/min |

| Viewing Mode | Axial or Radial |

Note: Optimal conditions may vary depending on the instrument and sample matrix. scielo.brfrontiersin.org

ICP-MS is one of the most sensitive techniques for elemental analysis, offering exceptionally low detection limits, often in the parts-per-billion (ppb) to parts-per-trillion (ppt) range. researchgate.netpsu.edu In this method, the argon plasma ionizes the sample's atoms, which are then passed into a mass spectrometer to be separated based on their mass-to-charge ratio. researchgate.net

ICP-MS is particularly well-suited for determining trace and ultra-trace levels of lanthanum in a wide variety of samples, including biological materials, environmental samples, and high-purity materials. researchgate.netfrontiersin.org A significant challenge in ICP-MS analysis can be polyatomic interferences, where ions formed from the plasma gas, solvent, or sample matrix have the same mass-to-charge ratio as the analyte. nih.gov For instance, when analyzing lanthanum carbonate, the LaOH₂²⁺ ion can interfere with the measurement of selenium at mass 78. nih.gov Isotope ratio analysis and the use of collision/reaction cells are common strategies to overcome these interferences. nih.gov The technique can also be coupled with laser ablation (LA-ICP-MS) for the spatially resolved imaging of lanthanum distribution in solid samples, such as biological tissues. spectroscopyonline.comnih.gov

Performance Characteristics of ICP-MS for Lanthanum

| Characteristic | Description | Reference |

|---|---|---|

| Sensitivity | Capable of detecting ppb and ppt (B1677978) concentrations. | psu.edu |

| Interferences | Prone to isobaric and polyatomic interferences (e.g., LaOH₂²⁺). | nih.gov |

| Coupled Techniques | Laser Ablation (LA) for spatial analysis of solid samples. | spectroscopyonline.comnih.gov |

| Applications | Environmental analysis, geochemistry, biological materials, purity testing. | researchgate.netfrontiersin.org |

Chromatographic and Separation Techniques

Due to the similar chemical and physical properties of lanthanide elements, their separation from each other and from complex matrices can be challenging. researchgate.netlcms.cz Chromatographic techniques are essential for isolating and quantifying lanthanum.

Ion chromatography is a widely used method for separating lanthanides. lcms.cz The separation can be achieved using either cation or anion exchange resins. In cation exchange chromatography, a complexing agent such as α-hydroxyisobutyric acid (HIBA) is used in the mobile phase. The lanthanides that form the most stable complexes with HIBA, such as lutetium, elute first, while lanthanum, which forms a weaker complex, elutes later. lcms.cz

Conversely, using stronger complexing agents like oxalate (B1200264) or methylglycine N,N-diacetate (MGDA) can form anionic lanthanide complexes. lcms.czmdpi.com These can then be separated on an anion exchange column, which reverses the elution order compared to cation exchange. lcms.cz

Extraction chromatography has also been employed, using columns coated with extractants like Di-(2-ethylhexyl) phosphoric acid (HDEHP). A gradient elution technique with a complexing reagent allows for the separation of the entire lanthanide series. researchgate.net These high-performance liquid chromatography (HPLC) based methods provide rapid and high-resolution separation. researchgate.net

Table of Mentioned Compounds

| Compound Name | Abbreviation/Formula |

|---|---|

| Lanthanum | La |

| Lanthanum(III) | La(III) or La³⁺ |

| Lanthanum chloride | LaCl₃ |

| Cerium | Ce |

| Samarium | Sm |

| Lutetium | Lu |

| Selenium | Se |

| Ethylenediaminetetraacetic acid | EDTA |

| o-methoxy phenylthiourea | OMePT |

| Bromopyrogallol Red | BPR |

| Cetylpyridinium chloride | CPC |

| Chrome Azurol S | CAS |

| Xylene Orange | |

| Eriochrome Black T | |

| Murexide | |

| α-hydroxyisobutyric acid | HIBA |

| Di-(2-ethylhexyl) phosphoric acid | HDEHP |

| Methylglycine N,N-diacetate | MGDA |

Ion Exchange and Liquid-Liquid Extraction Methodologies

Ion exchange and liquid-liquid extraction are cornerstone techniques for the separation and purification of lanthanum from other elements, leveraging the formation of complexes with agents like citrate (B86180).

Ion Exchange Methodologies

In ion exchange chromatography, the separation of lanthanide ions, which have very similar chemical properties, is significantly enhanced by the use of complexing agents. stackexchange.com Trivalent lanthanide ions are strongly adsorbed by cation exchange resins. stackexchange.com For instance, when a solution containing lanthanum ions is passed through a column packed with a cation exchange resin (containing functional groups like -SO₃H or -COOH), the La³⁺ ions bind to the resin. vedantu.com

Elution with a simple acid like HCl results in poor separation because the binding affinity is primarily governed by the hydrated ionic radius, which varies only slightly across the lanthanide series. stackexchange.comdigitaloceanspaces.com However, using an eluent containing a complexing agent, such as an ammonium (B1175870) citrate-citric acid buffer, dramatically improves separation. vedantu.comdigitaloceanspaces.com The citrate ion forms complexes with the lanthanide ions. The stability of these metal-citrate complexes varies with the ionic radius; smaller, heavier lanthanides form more stable complexes. stackexchange.comdigitaloceanspaces.com This increased stability enhances their preference for the aqueous mobile phase, causing them to elute from the column faster than the larger, lighter lanthanides like lanthanum, which form weaker complexes and remain bound to the resin longer. digitaloceanspaces.com The presence of chloride ions in the solution primarily serves to maintain the ionic strength of the medium.

Liquid-Liquid Extraction Methodologies

Liquid-liquid extraction, or solvent extraction, is a widely used industrial method for separating rare earth elements. mdpi.com This technique involves the distribution of a metal species between two immiscible liquid phases: typically an aqueous phase containing the metal ions and an organic phase containing an extractant. mdpi.com

The presence of complexing agents in the aqueous phase, such as citrate, is crucial. Citrate can act as a selective masking or stripping agent. For example, in systems using organophosphorus extractants like di-(2-ethylhexyl)phosphoric acid (D2EHPA), lanthanum's large ionic radius leads to the formation of citrate complexes that are preferentially retained in the aqueous phase. evitachem.com This allows for the selective extraction of other rare earth elements into the organic phase, effectively separating them from lanthanum. evitachem.com The efficiency of this separation is highly dependent on factors such as the pH of the aqueous phase and the concentration of the extractant and the complexing agent. bohrium.com

| Technique | Principle of Separation | Role of Citrate | Typical Application |

| Ion Exchange | Differential affinity of complexed La³⁺ ions for a solid resin and a liquid mobile phase. vedantu.comdigitaloceanspaces.com | Forms aqueous-phase complexes; stability varies with lanthanide ion size, enabling differential elution. stackexchange.com | High-purity separation of adjacent lanthanides. |

| Liquid-Liquid Extraction | Partitioning of La³⁺ species between immiscible aqueous and organic phases. mdpi.com | Acts as a masking or stripping agent, selectively retaining La³⁺ in the aqueous phase. evitachem.com | Large-scale industrial separation of lanthanum from other rare earths. mdpi.com |

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is an electroanalytical technique used to investigate the redox behavior of metal complexes. quora.com The method involves applying a triangular potential waveform to an electrode and measuring the resulting current, providing information about the reduction and oxidation processes. youtube.com

For lanthanum(III) in chloride media, CV studies typically show a single, irreversible reduction peak corresponding to the three-electron reduction of La(III) to La(0). inmm.org The precise potential at which this reduction occurs and the characteristics of the resulting voltammogram are highly dependent on the solvent system, temperature, and the composition of the electrolyte.

When citrate is introduced into the system to form a lanthanum(III) citrate-chloride complex, the electrochemical behavior is altered. The formation of a stable complex with citrate is expected to shift the reduction potential of La(III) to more negative values. This shift occurs because the reduction process requires the dissociation of the complex before the electron transfer can happen, which demands additional energy. The magnitude of this shift can be used to determine the stability constant of the complex. While detailed CV studies specifically on lanthanum citrate are limited, the technique has been used to characterize related complexes, confirming the influence of the ligand on the metal's redox properties. researchgate.netresearchgate.net

| Parameter | Observation for La(III) in Chloride Media | Expected Effect of Citrate Complexation |

| Reduction Process | Irreversible, diffusion-controlled reduction: La³⁺ + 3e⁻ → La⁰. inmm.org | The fundamental reduction process remains the same. |

| Cathodic Peak Potential (Epc) | Dependent on the molten salt or solvent system. | Shifts to more negative potentials due to complex stabilization. |

| Peak Current (ipc) | Proportional to the concentration of La³⁺ and the square root of the scan rate. | May decrease due to the larger size and slower diffusion of the complexed ion. |

| Reversibility | Typically irreversible. inmm.org | The process is expected to remain irreversible. |

Thermogravimetric Analysis (TGA/DTG) for Compositional and Thermal Stability Assessment

Thermogravimetric analysis (TGA) and its derivative (DTG) are essential for determining the thermal stability, composition, and decomposition pathway of lanthanum complexes. nih.gov The analysis involves monitoring the mass of a sample as it is heated at a controlled rate. nih.gov

For lanthanum citrate hydrates, the thermal decomposition is a multi-step process. evitachem.com The analysis of related lanthanum-citrate gel combustion precursors and lanthanum carbonate provides a model for the expected decomposition pathway. akjournals.comsphinxsai.com

Dehydration: The initial mass loss, typically occurring between 25°C and 250°C, corresponds to the removal of both lattice (loosely bound) and coordinated water molecules. evitachem.com

Citrate Decomposition: At higher temperatures, generally above 350°C, the organic citrate ligand undergoes complex oxidative decomposition and combustion. evitachem.comproquest.com This stage involves significant mass loss and is often characterized by multiple overlapping steps on the DTG curve, corresponding to the breakdown of the carbon skeleton. proquest.com

Formation of Intermediates: The decomposition of the organic moiety often leads to the formation of thermally unstable intermediates, such as lanthanum oxycarbonates (e.g., La₂O₂CO₃). akjournals.com

Final Oxide Formation: The final step, occurring at temperatures often above 700°C, is the decomposition of the intermediate to form the stable lanthanum oxide (La₂O₃). akjournals.comjournalijdr.com

The presence of chloride in the complex could potentially alter this pathway, possibly leading to the formation of lanthanum oxychloride (LaOCl) as a stable intermediate or final product, depending on the atmosphere.

| Temperature Range (°C) | Process | Associated Mass Loss | Intermediate/Final Product |

| 25 – 250 | Dehydration (loss of lattice and coordinated H₂O) evitachem.com | Corresponds to the number of water molecules | Anhydrous Complex |

| 280 – 450 | Initial decomposition and combustion of citrate ligand proquest.com | Significant and complex | Mixed oxocarbonates proquest.com |

| 500 – 700 | Decomposition of oxycarbonate intermediate akjournals.com | Loss of CO₂ | Lanthanum Oxide (La₂O₃) akjournals.com |

| > 700 | Final conversion to stable oxide | Minimal | Crystalline La₂O₃ akjournals.com |

Particle Size Distribution Analysis (e.g., Static Light Scattering)

Static light scattering (SLS), also known as laser diffraction, is a powerful technique for determining the particle size distribution of materials in either powder or suspension form. norlab.commicrotrac.com The method is based on the principle that particles scatter light at an angle that is inversely proportional to their size; larger particles scatter light at smaller angles with higher intensity, while smaller particles scatter light at wider angles with lower intensity. horiba.com An array of detectors measures the angular intensity of the scattered light, which is then converted into a particle size distribution using either the Mie or Fraunhofer optical models. norlab.comhoriba.com

| Lanthanide Citrate Sample | Synthesis Temperature (°C) | Average Crystallite Size (nm) (Halder-Wagner method) |

| Holmium Citrate | 140 | 67.8 ± 8.0 journalssystem.com |

| Erbium Citrate | 140 | 103.7 ± 4.5 journalssystem.com |

| Lutetium Citrate | 140 | 68.1 ± 4.2 journalssystem.com |

Data obtained via PXRD, which measures crystallite size, a value related to but distinct from the particle size measured by SLS. journalssystem.com These results suggest that lanthanum citrate complexes prepared under similar conditions would likely also consist of nanoscale particles, a hypothesis that could be precisely confirmed and detailed using static light scattering.

Computational Chemistry and Theoretical Modeling of Lanthanum Iii Citrate Chloride Complexes

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the electronic structure and bonding characteristics of lanthanum complexes. These methods, operating at the electronic and atomic levels, provide a detailed picture of the interactions between the lanthanum ion and its ligands.

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of lanthanide compounds, including lanthanum(III) citrate-chloride complexes. scispace.com DFT calculations allow for the accurate prediction of molecular geometries, vibrational frequencies, and the nature of the metal-ligand bonds.

Recent studies have employed DFT to investigate lanthanide-citrate complexes, providing detailed vibrational analysis and peak assignments for their spectroscopic signatures. arxiv.org For lanthanum chloride complexes, DFT has been used to predict the speciation and formation constants in aqueous solutions, identifying species such as [La(H2O)9]3+, [LaCl(H2O)8]2+, and [LaCl2(H2O)6]+. scholaris.ca These calculations are crucial for understanding the coordination environment of the lanthanum ion.

Furthermore, theoretical studies on the LaCl molecule using ab initio methods have provided detailed potential energy curves and spectroscopic constants for its various electronic states. nih.govdntb.gov.ua While often considered to have minimal participation of 4f electrons in bonding, some DFT studies on lanthanide complexes suggest a significant, albeit indirect, contribution of these f electrons. researchgate.net This nuanced understanding of electronic structure is critical for accurately modeling the reactivity and properties of these complexes.

Key Findings from DFT Studies:

| Property | Observation | Reference |

| Coordination Number | For aqueous La3+, the coordination number is typically nine. | scholaris.ca |

| Bonding | Primarily ionic, but with some indirect covalent contributions from 4f orbitals. | researchgate.net |

| Vibrational Frequencies | DFT calculations can accurately predict and assign characteristic vibrational bands. | arxiv.org |

| Speciation in Solution | Predicts the formation of various hydrated and chloride-coordinated species. | scholaris.ca |

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of lanthanum(III) citrate-chloride complexes in solution. These simulations model the movement of atoms and molecules over time, providing insights into processes such as ligand exchange, solvent dynamics, and the structure of hydration shells.

Studies on the hydration of lanthanide chloride salts have shown that for La(III), the first solvation shell is typically composed of nine water molecules, with chloride ions residing in the second shell at lower concentrations. nih.govumn.edu This is a critical factor in understanding the interaction of citrate (B86180) with the hydrated lanthanum ion. The structure of the hydration shell is dynamic and does not conform to a single, rigid geometry for most lanthanides. researchgate.netacs.org

MD simulations are also instrumental in understanding the behavior of ions at interfaces, such as the evaporation of hydrated chloride ions from an aqueous solution. nih.gov This knowledge is transferable to understanding the surface interactions of lanthanum citrate-chloride complexes.

Molecular Mechanics and Force Field Development for Lanthanide Complexes

A significant challenge in the computational study of lanthanide complexes is the development of accurate molecular mechanics force fields. xml-journal.netresearchgate.net These force fields are sets of parameters that describe the potential energy of a system of atoms and are essential for large-scale MD simulations.

Recent advancements have focused on creating both non-polarizable and polarizable force fields for lanthanides to better capture their coordination chemistry and dynamic properties. xml-journal.netresearchgate.net The development of extensions to existing force fields, such as GFN-FF, has enabled faster and more robust modeling of large f-element-containing systems. acs.org Additive CHARMM force field parameters have also been developed to simulate lanthanide speciation in water, reproducing experimental hydration free energies and coordination numbers. acs.org These developments are crucial for enabling accurate simulations of complex systems like lanthanum(III) citrate-chloride.

Prediction of Complex Stability, Reactivity, and Spectroscopic Properties

Computational methods are increasingly used to predict the stability, reactivity, and spectroscopic properties of lanthanide complexes. researchgate.netsparkle.pro.br DFT calculations, for instance, can be used to determine the Gibbs free energies of complexation, providing a measure of their thermodynamic stability in solution. rsc.org

By analyzing the electronic structure, it is possible to predict the reactivity of these complexes. For example, the energies of the frontier molecular orbitals (HOMO and LUMO) can indicate the susceptibility of the complex to nucleophilic or electrophilic attack. researchgate.net

Furthermore, computational approaches can simulate various spectroscopic properties. Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra, while standard DFT calculations can yield vibrational spectra (IR and Raman) that can be compared with experimental data for structural validation. arxiv.org

Predicted Properties of Lanthanum Complexes:

| Property | Computational Method | Predicted Aspect |

| Stability Constants | DFT with solvent models | Thermodynamic favorability of complex formation. rsc.org |

| Reactivity | Frontier Molecular Orbital Analysis | Sites of potential chemical reaction. researchgate.net |

| Spectroscopic Signatures | DFT/TD-DFT | Vibrational and electronic spectra for identification. arxiv.org |

In Silico Design of Novel Lanthanide Complexants

The insights gained from computational modeling are being leveraged for the in silico design of novel ligands for lanthanides with specific properties. This involves using computational tools to design and screen potential complexing agents before they are synthesized in the lab.